molecular formula C18H11ClF3N3O2 B3036271 4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide CAS No. 339031-75-3

4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide

Cat. No.: B3036271
CAS No.: 339031-75-3
M. Wt: 393.7 g/mol
InChI Key: YBFMSSHNKHQMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazinecarboxamide class, characterized by a six-membered pyridazine ring with two adjacent nitrogen atoms. Key structural features include:

  • A chloro substituent at position 3.
  • An oxo group at position 4.
  • A phenyl group at position 1.
  • A carboxamide moiety at position 3, linked to a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

4-chloro-6-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O2/c19-14-10-15(26)25(13-7-2-1-3-8-13)24-16(14)17(27)23-12-6-4-5-11(9-12)18(20,21)22/h1-10H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFMSSHNKHQMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide, with the CAS number 339031-75-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C18H11ClF3N3O2, with a molecular weight of approximately 393.75 g/mol. Key physical properties include:

  • Density : 1.4 ± 0.1 g/cm³
  • LogP : 3.48
  • Melting Point : Not available
  • Boiling Point : Not available
    These properties suggest a moderate lipophilicity, which may influence its biological activity and absorption in biological systems .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer effects. The presence of the trifluoromethyl group is particularly noteworthy due to its electron-withdrawing properties, which can enhance the compound's interaction with biological targets.

Enzyme Inhibition

Studies on similar compounds have shown that they can inhibit key enzymes involved in inflammatory processes and cancer progression:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for anti-inflammatory activity.
  • Cholinesterases : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .

Case Study 1: Inhibition of Cholinesterases

In vitro studies have demonstrated that derivatives of pyridazinecarboxamide can exhibit dual inhibition against AChE and BChE. For example, certain derivatives showed IC50 values of approximately 10.4 μM for AChE and 7.7 μM for BChE, indicating significant potential for treating cognitive disorders .

Case Study 2: Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of related compounds through their inhibition of COX enzymes. Compounds with similar structures have been shown to reduce inflammation markers in cell lines exposed to inflammatory stimuli .

Summary of Biological Activities

Biological ActivityMechanismReference
Cholinesterase InhibitionInhibits AChE and BChE
COX InhibitionReduces inflammatory responses
Antioxidant ActivityScavenges free radicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Heterocycle Variations
  • Pyridazine vs. Pyridine Derivatives: The target compound’s pyridazine core (two adjacent nitrogens) differs from pyridine-based analogs like 5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-67-5).
2.2. Substituent Modifications
  • Positional and Functional Group Differences :
    • 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide (CAS N/A, ):
  • Replaces the target’s 1-phenyl with a 3-chlorophenyl and uses a 4-chlorophenyl carboxamide.
  • Dual chlorine substituents increase molecular weight (MW: ~408.6 vs. target’s ~385.8) and may elevate hydrophobicity (higher logP) .
    • 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0):
  • Features a benzyl linker (CH2) between the heterocycle and 3-chlorophenyl, enhancing flexibility but reducing rigidity compared to the target’s direct phenyl attachment .

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide (CAS 920391-04-4):
  • Substitutes the carboxamide’s aryl group with a 4-methoxyphenyl , introducing electron-donating properties. This could improve aqueous solubility but reduce membrane permeability .
2.3. Physicochemical and Pharmacokinetic Properties
Compound (CAS) Core Structure Key Substituents Molecular Formula MW (g/mol) Notable Properties
Target Compound Pyridazine 4-Cl, 1-Ph, 3-(CF3)Ph-carboxamide C18H12ClF3N3O2 ~385.8 High lipophilicity (logP ~3.2), moderate solubility
338782-67-5 Pyridine 5-Cl, 1-(3-CF3Bn), 3-Ph-carboxamide C20H14ClF3N2O2 406.8 Increased flexibility, logP ~3.5
339024-51-0 Pyridine 5-Cl, 1-(3-ClBn), 4-ClPh-carboxamide C19H13Cl3N2O2 416.7 Higher hydrophobicity (logP ~4.1)
920391-04-4 Pyridazine 6-oxo, 4-MeOPh-carboxamide, CF3Ph-linker C21H17F3N4O4 446.4 Enhanced solubility (logP ~2.8)

Preparation Methods

Hydrazine-Mediated Cyclization

The pyridazine ring is typically constructed via cyclization of α,β-unsaturated carbonyl precursors with hydrazine. For example, 3,4-dichloro-5-phenylfuran-2(5H)-one reacts with hydrazine hydrate in dimethylformamide (DMF) at 80°C to yield 5-chloro-6-phenylpyridazin-3(2H)-one. Modifications to solvent (e.g., DMF over ethanol) and reaction time (40 min) improved yields to 68% compared to earlier methods.

Key Reaction:
$$
\text{3,4-Dichloro-5-phenylfuran-2(5H)-one} + \text{Hydrazine hydrate} \xrightarrow{\text{DMF, 80°C}} \text{5-Chloro-6-phenylpyridazin-3(2H)-one}
$$

Chlorination at Position 4

Phosphorus Oxychloride (POCl₃) Treatment

Chlorination of 6-oxo-1,6-dihydropyridazine derivatives is achieved using excess POCl₃ under reflux. Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate was synthesized via this method, with analogous conditions applicable for introducing chlorine at position 4.

Optimization Notes:

  • Prolonged reflux (4–6 hr) ensures complete conversion.
  • Catalytic agents (e.g., DMF droplets) accelerate chlorination.

Aryl Substitution at Position 1

Friedel-Crafts Alkylation

The phenyl group at position 1 is introduced via Friedel-Crafts alkylation using benzene and AlCl₃. This method avoids competing side reactions observed in nucleophilic aromatic substitution.

Example:
$$
\text{Mucochloric acid} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{3,4-Dichloro-5-phenylfuran-2(5H)-one}
$$

Carboxamide Formation at Position 3

Acid Chloride Intermediate

The carboxylic acid at position 3 is converted to an acid chloride using thionyl chloride (SOCl₂), followed by amidation with 3-(trifluoromethyl)aniline.

Procedure:

  • Ester Hydrolysis: Ethyl ester derivatives are hydrolyzed using LiOH in THF/H₂O.
  • Chlorination: SOCl₂ converts the acid to its chloride.
  • Amidation: The acid chloride reacts with 3-(trifluoromethyl)aniline in dichloromethane with triethylamine.

Reaction Scheme:
$$
\text{Pyridazine-3-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow[\text{Et}3\text{N}]{\text{3-(Trifluoromethyl)aniline}} \text{Carboxamide}
$$

Integrated Synthetic Routes

Sequential Functionalization Pathway

Combining the above steps yields the target compound:

  • Ring Formation: Synthesize 5-chloro-6-phenylpyridazin-3(2H)-one.
  • Chlorination: Treat with POCl₃ to introduce Cl at position 4.
  • Amidation: Couple with 3-(trifluoromethyl)aniline via acid chloride.

Yield Considerations:

  • Amidation steps typically achieve 36–79% yields depending on amine reactivity.
  • Purification via preparative TLC (petroleum ether/ethyl acetate) enhances purity.

Challenges and Optimization

Competing Side Reactions

  • Positional Selectivity: Chlorination at position 5 (instead of 4) may occur without precise temperature control.
  • Oxidation Risks: The oxo group at position 6 necessitates inert atmospheres to prevent over-oxidation.

Solvent and Catalytic Effects

  • DMF Superiority: Higher yields (68%) in cyclization compared to ethanol (46%).
  • Hünig’s Base: Enhances nucleophilic substitution efficiency in amidation.

Data Summary

Table 1: Key Synthetic Steps and Conditions

Step Reagents/Conditions Yield (%) Source
Ring Formation Hydrazine hydrate, DMF, 80°C, 40 min 68
Chlorination POCl₃, reflux, 4–6 hr 72
Amidation SOCl₂, 3-(trifluoromethyl)aniline, Et₃N 79

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.